1-(Aminooxy)cyclopentane-1-carboxylic acid

Description

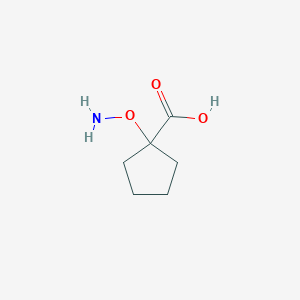

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1-aminooxycyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c7-10-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9) |

InChI Key |

KQHXCIABXDEGHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C(=O)O)ON |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective and Enantioselective Synthesis Protocols for Cyclopentane (B165970) Aminooxy Carboxylic Acids

The synthesis of enantiomerically pure 1-(Aminooxy)cyclopentane-1-carboxylic acid, a quaternary α-amino acid analogue, presents significant stereochemical challenges. The creation of the quaternary stereocenter at the C1 position, bearing both the aminooxy and carboxylic acid groups, requires precise control of asymmetry. Successful strategies typically involve either the asymmetric construction of the cyclopentane framework itself or the stereocontrolled installation of the functional groups onto a pre-existing ring.

Asymmetric Construction of the Cyclopentane Core

The enantioselective synthesis of the polysubstituted cyclopentane ring is a cornerstone for accessing chiral cyclopentane amino acid derivatives. nih.gov A variety of powerful asymmetric methodologies have been developed to construct this carbocyclic core with high stereocontrol.

One prominent strategy involves the use of domino reactions initiated by a Michael addition, followed by an intramolecular cyclization. nih.gov For instance, the reaction of (E,E)-octa-2,6-diendioate with a chiral lithium amide, such as lithium N-α-methylbenzyl-N-benzylamide, can initiate a tandem conjugate addition-cyclization protocol to yield highly functionalized cyclopentane derivatives. nih.gov Another powerful technique is the alkylidene carbene 1,5-C-H insertion reaction. This method has been successfully employed in the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), where treatment of a ketone precursor with lithio(trimethylsilyl)diazomethane results in a cyclopentene (B43876) product with high enantiomeric excess. nih.govresearchgate.net

Rhodium-catalyzed asymmetric 1,4-addition reactions to 2-cyclopentenone are also highly effective. nih.gov Using chiral ligands like (R,R)-Ph-bod, aryl groups can be introduced to the cyclopentanone (B42830) ring in high yield and with excellent enantioselectivity (e.g., 98% ee). nih.gov Furthermore, ring-closing metathesis (RCM) of polysubstituted diene intermediates, often derived from carbohydrate precursors like D-mannose, provides a versatile route to functionalized cyclopentene carboxylic acid esters, which can be further elaborated. nih.gov

Introduction and Stereocontrol of the Aminooxy Functionality

Directly establishing the stereochemistry of the C1 quaternary center bearing the aminooxy group is a significant synthetic hurdle. While methods for the asymmetric synthesis of quaternary α-amino acids are established, their adaptation for α-aminooxy acids is less common. nih.govnih.gov

A promising approach for the enantioselective introduction of an oxygen atom alpha to a carbonyl group is the nitroso aldol (B89426) reaction. nih.gov The highly enantioselective and O-selective nitroso aldol reaction between a tin enolate and nitrosobenzene, catalyzed by (R)-BINAP-silver complexes, can produce α-aminooxy ketones with excellent enantioselectivity (up to 97% ee) and regioselectivity. nih.gov The resulting α-aminooxy ketone is a direct precursor to the desired this compound structure, which can be obtained through subsequent oxidation (e.g., Baeyer-Villiger) and hydrolysis steps.

Alternatively, strategies developed for the asymmetric alkylation of chiral glycinate (B8599266) equivalents could be adapted. For instance, the pseudoephenamine alaninamide pivaldimine system, used for the high-diastereoselectivity alkylation to form quaternary α-methyl α-amino acids, could theoretically be employed with an electrophilic reagent capable of delivering the aminooxy moiety. nih.gov Similarly, photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids via radical addition to chiral imines, a strategy that could potentially be expanded to include aminooxy functionality. rsc.orgnih.gov

Stereochemical Purity and Chiral Resolution Techniques

When a stereoselective synthesis is not employed or results in incomplete enantioselectivity, the resolution of the racemic mixture is necessary to obtain enantiomerically pure this compound.

The most common method for chiral resolution is the crystallization of diastereomeric salts. nih.gov This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral amine (a resolving agent), such as brucine (B1667951) or an α-methylbenzylamine derivative, to form a pair of diastereomeric salts. nih.govnih.gov These salts possess different physical properties, most notably solubility, which often allows for their separation by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid. nih.gov

Another powerful technique is chiral column chromatography. nih.gov The racemic mixture is passed through a stationary phase that is itself chiral. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. For analytical purposes, chiral NMR solvating agents, such as BINOL-based amino alcohols, can be used to determine the enantiomeric purity of a sample by inducing separate signals for each enantiomer in the ¹H NMR spectrum. colab.ws

Functionalization and Derivatization Strategies

The versatility of this compound lies in its dual functionality. The cyclopentane core and carboxylic acid group can be modified to tune physical properties or biological activity, while the aminooxy group provides a handle for highly specific conjugation reactions.

Side-Chain Modifications for Enhanced Biological Utility

Modification of the cyclopentane ring can imbue the parent molecule with specific biological activities. By analogy to other cyclopentane carboxylic acids, functionalization can lead to potent enzyme inhibitors. For example, transannular C–H arylation of cyclopentane carboxylic acids has been used to synthesize potent inhibitors of aldo-keto reductases (AKR1C1, AKR1C3) and histone deacetylases (HDACs). nih.govresearchgate.net Incorporating specific side chains, such as a lipophilic moiety, has also been shown to be crucial for the MraY inhibition and antibacterial efficacy of related cyclopentane-based muraymycin analogs. researchgate.net The introduction of charged or polar side chains, such as those found in arginine, can also be used to modulate the conformational preferences and receptor-binding properties of peptides into which the amino acid is incorporated. rsc.org

Chemoselective Ligation Reactions (e.g., Oxime Formation)

The aminooxy group is a powerful tool for bioconjugation due to its ability to undergo highly specific and efficient ligation reactions with carbonyl compounds. The most prominent of these is oxime formation.

The reaction between an aminooxy group (R-O-NH₂) and an aldehyde or ketone proceeds under mild aqueous conditions (typically pH 4-5) to form a stable oxime bond (R-O-N=CR'R''). This reaction is bioorthogonal, meaning it does not interfere with or cross-react with other functional groups typically found in biological systems. The rate of oxime ligation can be significantly accelerated by catalysts such as aniline (B41778) or p-phenylenediamine.

This chemoselective ligation is widely used to couple molecules containing this compound to biomolecules. For example, glycoproteins can be mildly oxidized with periodate (B1199274) to generate aldehyde groups on their sugar moieties, which can then be specifically labeled with an aminooxy-functionalized probe. This strategy is also used for creating cyclic peptides, assembling large proteins from smaller fragments, and conjugating peptides to various moieties like sugars (to form neo-glycopeptides) or imaging agents. The stability and specificity of the oxime bond make it an invaluable tool in chemical biology, drug delivery, and diagnostics.

Solid-Phase Synthesis Applications for Peptide/Protein Conjugation

The unique chemical properties of this compound make it a valuable building block in the field of bioconjugation, particularly through its application in solid-phase peptide synthesis (SPPS). The core of its utility lies in the nucleophilic aminooxy group, which facilitates a highly selective and efficient reaction known as oxime ligation. iris-biotech.de This bioorthogonal reaction occurs between the aminooxy moiety and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. rsc.orgnih.gov The reaction is prized for its high chemoselectivity, proceeding under mild aqueous conditions without interfering with other functional groups present in peptides and proteins. nih.govunivie.ac.at

In the context of SPPS, a protected form of an aminooxy-functionalized acid is typically incorporated into a growing peptide chain. mdpi.com While much of the literature details the use of simpler building blocks like Aminooxyacetic acid (Aoa), the principles are directly applicable to this compound. rsc.orgnih.gov The cyclopentane scaffold introduces conformational rigidity compared to the flexible backbone of Aoa, which can be advantageous in designing structured peptide-based molecules.

The general workflow for its use in SPPS involves several key stages:

Incorporation: A protected version of this compound, such as its Fmoc-protected derivative, is coupled to the N-terminus of the peptide chain or to an amino acid side chain (e.g., lysine) while the peptide is still anchored to the solid support resin. rsc.orgwpmucdn.com Standard coupling reagents used in Fmoc-based SPPS are employed for this step. nih.govbeilstein-journals.org

Deprotection and Ligation: Following the completion of the peptide sequence, the aminooxy protecting group is selectively removed. The resin-bound peptide, now featuring a free aminooxy group, is reacted with an aldehyde- or ketone-containing molecule (e.g., a fluorescent dye, a drug molecule, or another peptide). nih.govnih.gov

Cleavage: Finally, the entire peptide conjugate is cleaved from the solid support, and side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). nih.gov

A significant challenge in the synthesis of aminooxy-peptides is the potential for over-acylation of the aminooxy nitrogen during the coupling steps. nih.gov This side reaction can be minimized through carefully selected coupling strategies, as outlined in the table below.

| Strategy | Description | Key Advantages | Reference(s) |

| Alternative Coupling Reagents | Using non-basic activation mixtures or specific reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) instead of standard carbodiimide/base combinations. | Suppresses the unwanted over-acylation side reaction, leading to higher yields of the desired product. | rsc.orgnih.gov |

| Orthogonal Protection | Employing specialized protecting groups for the aminooxy moiety, such as a di-Boc strategy (Boc2-Aoa), which offers greater stability during coupling. | Avoids N-overacylation when using common coupling reagents like HCTU/DIPEA. | rsc.orgnih.gov |

| Post-SPPS Ligation | The peptide is synthesized, cleaved from the resin, and purified first. The ligation reaction with the aminooxy-containing peptide is then performed in solution. | Avoids exposing the target molecule to harsh on-resin conditions; allows for precise characterization of the peptide before conjugation. | mdpi.com |

The on-resin approach is often preferred as it simplifies purification by allowing excess reagents to be washed away from the immobilized peptide conjugate. nih.govnih.gov This methodology enables the modular construction of complex biomacromolecules, where this compound can serve as a rigid linker for creating well-defined peptide-based structures. nih.gov

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing through improved atom economy, use of safer solvents, and development of more efficient, less hazardous synthetic routes. chemistryjournals.net While specific literature on green synthesis pathways for this compound is not extensively detailed, sustainable approaches can be inferred from methodologies developed for related cyclic amines and carboxylic acids.

Traditional syntheses of cyclic carboxylic acids often involve hazardous reagents, generate significant waste, and require lengthy reaction times and complex purification procedures, making them environmentally undesirable. patsnap.com A greener approach to synthesizing the cyclopentane core of the target molecule could leverage bio-based feedstocks. For instance, a novel route to cyclopentane-1,3-diamine has been established starting from hemicellulosic materials. maastrichtuniversity.nlrsc.org This pathway involves key steps such as the Piancatelli rearrangement of furfuryl alcohol and subsequent isomerization and hydrogenation, demonstrating the potential for creating cyclopentane structures from renewable resources. maastrichtuniversity.nlrsc.org

Further green strategies applicable to the synthesis of this compound include:

Biocatalysis: The use of enzymes as catalysts offers high specificity under mild reaction conditions, reducing byproducts and energy consumption. chemistryjournals.net Oxidoreductase enzymes, for example, are valuable for synthesizing complex chiral molecules, while lipases are used in greener esterification reactions. chemistryjournals.netresearchgate.net A chemo-enzymatic process could potentially be designed for the stereoselective synthesis of precursors to the target compound.

Alternative Solvents and Energy Sources: Replacing volatile organic solvents with greener alternatives like water or ionic liquids can significantly reduce environmental impact. chemistryjournals.netnih.gov Additionally, techniques such as microwave-assisted synthesis can dramatically shorten reaction times and lower energy usage compared to conventional heating methods. chemistryjournals.netnih.gov

Reductive Amination: The direct reductive amination of carboxylic acids using hydrogen and ammonia (B1221849) is an efficient and sustainable method for producing amines, generating only water as a byproduct. rsc.org This approach, potentially utilizing recyclable ruthenium-tungsten bimetallic catalysts, could be adapted for the synthesis of related amino acids. rsc.org

The table below contrasts conventional synthetic characteristics with potential green alternatives relevant to the production of this compound.

| Synthetic Aspect | Conventional Approach | Potential Green/Sustainable Alternative |

| Starting Materials | Petroleum-derived feedstocks. | Bio-based feedstocks (e.g., furfural (B47365) from hemicellulose). maastrichtuniversity.nlrsc.org |

| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. chemistryjournals.netnih.gov |

| Catalysts | Stoichiometric, often toxic, reagents. | Recyclable heterogeneous catalysts or biocatalysts (enzymes). researchgate.netrsc.org |

| Reaction Conditions | High temperatures and long reaction times, requiring significant energy input. | Microwave-assisted synthesis or flow chemistry for improved energy efficiency and shorter reaction times. chemistryjournals.net |

| Waste Generation | Low atom economy with significant byproduct formation. | High atom economy processes like one-pot reactions and reductive amination that minimize waste. nih.govrsc.org |

By integrating these strategies, a more sustainable manufacturing process for this compound and its derivatives can be envisioned, aligning with the modern imperatives of green chemistry.

Scale-Up Considerations for Research Material Production

Transitioning the synthesis of a specialized chemical like this compound from a laboratory bench scale (milligrams) to a larger scale for extensive research or preclinical studies (grams to kilograms) presents a distinct set of challenges. The primary goals of scale-up are to ensure the process is safe, reproducible, economically viable, and environmentally acceptable without compromising product purity.

For complex cyclic molecules, direct scaling of a lab-based procedure is often impractical. Issues that may be minor at a small scale, such as heat transfer, mixing efficiency, and purification methods, can become significant obstacles in larger reactors. For instance, the traditional synthesis of cyclopentanecarboxylic acid is hampered on a larger scale by long reaction times and cumbersome post-treatment processes that generate substantial waste. patsnap.com

One of the most critical considerations is the purification method. Laboratory-scale syntheses frequently rely on column chromatography, which is expensive, solvent-intensive, and difficult to scale. A robust process suitable for larger quantities should ideally yield a product that can be purified through crystallization, a more economical and scalable technique. google.com Patents for related compounds like 1-hydroxycyclopropanecarboxylic acid highlight the importance of developing a process with "simple post-treatment" and mild conditions to be suitable for industrial scale-up. google.com

Advanced manufacturing technologies offer solutions to many scale-up challenges. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides superior control over reaction parameters like temperature and mixing. This method has been successfully used for the multigram and even kilogram-scale synthesis of complex cyclic structures like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, demonstrating its potential for rapid and safe production. nih.govresearchgate.net

The following table summarizes key challenges and potential strategies for scaling up the production of this compound.

| Challenge | Potential Bottleneck(s) | Mitigation Strategy/Solution | Reference(s) |

| Reaction Control & Safety | Exothermic reactions can lead to thermal runaways in large batch reactors. Handling of hazardous reagents at scale increases risk. | Implement flow chemistry for better thermal control and smaller reaction volumes at any given time. Optimize reaction conditions to be milder and more controllable. | google.comnih.govresearchgate.net |

| Purification | Column chromatography is not viable for large quantities due to cost, time, and solvent waste. | Redesign the synthesis to yield a crude product that can be purified by crystallization. Develop an efficient extraction and workup procedure to remove impurities. | google.comgoogle.com |

| Reaction Time & Throughput | Long reaction times (24-48 hours) are common in batch synthesis of cyclic acids, limiting production capacity. | Utilize flow photochemistry or other continuous processing methods to increase throughput. Optimize catalyst loading and reaction conditions to reduce cycle times. | patsnap.comnih.govresearchgate.net |

| Cost of Goods | Expensive starting materials, reagents, or catalysts can make the final product prohibitively costly for research supply. | Source readily available and cheaper starting materials. Develop routes that use catalytic rather than stoichiometric reagents. Ensure catalysts can be recycled. | google.com |

| Environmental Impact | Use of large volumes of hazardous solvents and generation of significant aqueous and organic waste. | Select environmentally benign solvents. Design the process to minimize waste streams and maximize atom economy. | patsnap.comgoogle.com |

Successful scale-up requires a holistic approach, re-evaluating and optimizing each step of the synthesis from starting material selection to final product isolation to ensure a practical and efficient process for producing research-grade material.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic investigations of biological interactions for the chemical compound “this compound.”

Detailed research findings on its enzymatic inhibition, substrate mimicry, receptor binding, and ligand-target recognition, including specificity profiling, kinetic characterization, cofactor dependence, binding affinity values (IC50, Kd), or its potential for allosteric or orthosteric interactions, are not present in the public domain.

Consequently, it is not possible to provide an article that adheres to the requested outline and content inclusions for this specific compound. Further research would be required to elucidate the biological and mechanistic properties of this compound.

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical, Non Human Models

Cellular Activity Profiling and Pathway Elucidation (Non-Human Cells)

Currently, publicly available scientific literature lacks detailed studies on the cellular activity and specific biochemical pathway elucidation for the compound 1-(Aminooxy)cyclopentane-1-carboxylic acid in non-human cells. While research exists for structurally related compounds, such as 1-aminocyclopentane-1-carboxylic acid, direct experimental data for the aminooxy derivative remains limited.

Impact on Biochemical Pathways (e.g., Metabolite Levels)

There is no specific information available in the provided search results detailing the impact of this compound on biochemical pathways or metabolite levels in non-human cells.

Phenotypic Screening in Defined Cellular Assays

Information regarding phenotypic screening of this compound in defined cellular assays is not available in the provided search results.

Biophysical Characterization of Molecular Interactions

Detailed biophysical characterization of the molecular interactions of this compound, including its formation of protein-ligand complexes and the identification of key interacting residues, is not described in the available literature.

Protein-Ligand Complex Formation and Stability

There are no studies in the provided search results that investigate the formation and stability of protein-ligand complexes involving this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Positional Scanning and Substituent Effects on Bioactivity

The bioactivity of compounds centered around a cycloalkane carboxylic acid core is highly sensitive to the nature and position of various substituents. Systematic modifications of such scaffolds are a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Research into related structures, such as 1-phenylcycloalkanecarboxylic acid derivatives, has demonstrated that chemical modifications significantly impact receptor binding and selectivity. nih.gov Key areas of modification include:

Ring Substitution: Altering the cyclopentyl ring by adding substituents can directly influence interactions with biological targets. For instance, the transannular C–H arylation of cyclopentane (B165970) carboxylic acids can produce γ-arylated derivatives. nih.gov These modifications can lead to potent inhibitors of enzymes like aldo-keto reductases (AKR1C1 and AKR1C3). nih.gov

Functional Group Replacement: Replacing the core functional groups, such as the carboxylate, with amides, ethers, or methylamines, results in dramatic changes in selectivity for specific receptors, such as sigma receptors. nih.gov

Amino Moiety Substitution: Altering the N,N-diethyl substituent on an amino group with moieties like morpholino or piperidino can enhance selectivity over other receptors, such as muscarinic receptors. nih.gov

These findings underscore the principle that even minor structural changes can lead to significant shifts in biological activity. The table below illustrates the effect of substituents on the activity of analogous compounds.

| Scaffold/Analog | Modification | Observed Effect on Bioactivity |

| 1-Phenylcyclopentanecarboxylate | Replacement of ester with an amide | Altered selectivity for sigma 1 and sigma 2 receptors. nih.gov |

| 1-Phenylcyclopentanecarboxylate | Replacement of diethylamino with a morpholino group | Resulted in >220-fold selectivity over muscarinic receptors. nih.gov |

| α-tertiary cyclopentane carboxylic acid | Transannular γ-arylation | One-step synthesis of potent AKR1C1 and AKR1C3 inhibitors. nih.gov |

| Cyclopentane carboxylic acid | Replacement of a proline warhead | Significantly boosted NaV1.7 potency in a series of inhibitors. nih.gov |

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional shape, or conformation, of a molecule is critical for its biological function, as it dictates how the molecule interacts with its target receptor or enzyme. For cyclic structures like 1-(Aminooxy)cyclopentane-1-carboxylic acid, the cyclopentane ring is not planar. It adopts puckered conformations to alleviate torsional strain. dalalinstitute.comscribd.com The two primary low-energy conformations are the "envelope" (with one carbon atom out of the plane of the other four) and the "half-chair" (with two adjacent atoms out of the plane). dalalinstitute.comscribd.com

For the closely related 1-aminocyclopentane-1-carboxylic acid, the cyclic nature of the side chain restricts the flexibility of the molecule's backbone. nih.gov Quantum mechanical calculations have shown that the relative stability of different conformations depends on the polarity of the environment (e.g., gas phase vs. aqueous solution). nih.gov The conformation of the cyclopentane ring itself is also dependent on the backbone arrangement, and numerous pseudorotational states are accessible at room temperature, particularly in aqueous solutions. nih.gov The crystal structure of 1-aminocyclopentane carboxylic acid monohydrate confirms a disordered cyclopentane ring, indicating that it can exist in more than one conformation even in a solid state. umich.edu

Determining the specific "bioactive conformation"—the precise 3D shape the molecule adopts when it binds to its target—is essential for rational drug design. This understanding allows for the design of more rigid analogs that are "locked" in this active shape, potentially leading to increased potency and selectivity.

| Conformational Feature | Description | Significance |

| Ring Pucker | The cyclopentane ring is non-planar, adopting envelope or half-chair conformations to minimize strain. dalalinstitute.comscribd.com | The specific pucker influences the spatial orientation of substituents, affecting target binding. |

| Backbone Flexibility | The cyclic side chain restricts the rotational freedom of the amino and carboxyl groups. nih.gov | Limited flexibility can pre-organize the molecule for binding, reducing the entropic penalty. |

| Environmental Influence | The relative stability of conformations is dependent on the polarity of the surrounding medium. nih.gov | The bioactive conformation in the body (aqueous environment) may differ from that in a non-polar solvent or crystal state. |

| Pseudorotation | The cyclopentane ring can rapidly interconvert between different puckered forms. nih.gov | Allows the molecule to adapt its shape to fit into a binding pocket. |

Isosteric Replacements and Bioisosteric Strategies in Molecular Design

The carboxylic acid group is a key functional group in many bioactive molecules, but it can also be responsible for poor metabolic stability and limited ability to cross biological membranes. nih.govnih.gov A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties that can maintain or improve biological activity while overcoming the parent group's limitations. nih.govdrughunter.com

The success of any bioisosteric replacement is highly context-dependent and cannot be easily predicted, often requiring the screening of a panel of isosteres. nih.govnih.gov For the carboxylic acid moiety in structures like this compound, several bioisosteres have been explored:

Tetrazoles: This acidic heterocycle is one of the most common carboxylic acid surrogates. drughunter.com

Acylsulfonamides and Sulfonylureas: The pKa values of these groups fall within the range of carboxylic acids, making them effective mimics. nih.gov

Hydroxamic Acids: These have been employed as bioisosteres that can exhibit favorable activity and pharmacokinetic profiles. nih.gov

Cyclopentane-1,2-diones and Cyclopentane-1,3-diones: These cyclic structures have been shown to be potentially useful carboxylic acid bioisosteres, with delocalization of charge being important for binding. researchgate.netsemanticscholar.org

3-Hydroxyisoxazoles: This planar heterocycle is another established carboxylic acid isostere. nih.gov

These strategies can be used to fine-tune acidity, lipophilicity, and metabolic stability, ultimately leading to compounds with improved therapeutic potential. nih.govresearchgate.net

| Bioisostere | Typical pKa | Key Features and Rationale for Use |

| Tetrazole | ~4.5-5.0 | Similar acidity to carboxylic acids; can improve metabolic stability. nih.govdrughunter.com |

| Acylsulfonamide | ~4.0-5.0 | Similar acidity; can modulate hydrogen bonding and lipophilicity. nih.gov |

| Hydroxamic Acid | ~8.0-9.0 | Can act as a metal chelator; often used in enzyme inhibitors. nih.gov |

| Cyclopentane-1,2-dione | ~4.0-5.0 | May offer improved lipophilicity and permeability compared to the parent acid. researchgate.netsemanticscholar.org |

| 3-Hydroxyisoxazole | ~4.0-5.0 | Planar structure with similar acidity; used in neurotransmitter analogs. nih.gov |

Ligand Efficiency and Physicochemical Property Optimization

In drug discovery, it is not enough for a compound to be potent; it must also possess a suitable profile of physicochemical properties (solubility, permeability, metabolic stability) to be effective in the body. Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically the number of non-hydrogen atoms). wikipedia.org It helps identify smaller, more efficient fragments that can be developed into optimized lead compounds. wikipedia.orgnih.gov

The formula for Ligand Efficiency is: LE = 1.4(−log IC₅₀) / N (where N is the number of non-hydrogen atoms) wikipedia.org

Optimizing a lead compound like this compound involves a multi-parameter approach to balance potency with drug-like properties. nih.govbiorxiv.org Key physicochemical properties that are frequently optimized include:

Lipophilicity (cLogP): A measure of a compound's fat-solubility. It must be balanced to ensure sufficient membrane permeability without causing poor solubility or high metabolic clearance.

Polar Surface Area (PSA): Related to the number of hydrogen bond donors and acceptors. Lower PSA is generally associated with better cell permeability. nih.gov

Molecular Weight (MW): Smaller molecules are often preferred as they tend to have better absorption and distribution properties.

By systematically modifying the structure and monitoring these properties, chemists can guide the design of analogs toward an optimal balance of potency and favorable pharmacokinetics. nih.gov

| Physicochemical Property | General Optimization Goal | Impact on Drug-Likeness |

| Ligand Efficiency (LE) | Maximize | Higher LE indicates greater binding efficiency per atom, suggesting a more optimal fit with the target. wikipedia.org |

| Lipophilicity (cLogP) | Optimize within a specific range (typically 1-3) | Affects solubility, absorption, metabolism, and toxicity. nih.gov |

| Polar Surface Area (PSA) | Minimize (often < 140 Ų) | Influences membrane permeability and oral bioavailability. nih.gov |

| Molecular Weight (MW) | Minimize (often < 500 Da) | Affects absorption, distribution, and diffusion. nih.gov |

| Number of H-Bond Donors/Acceptors | Minimize | High numbers can reduce permeability across cell membranes. nih.gov |

Scaffold Diversity and Analogue Exploration

Exploring scaffold diversity is a crucial strategy for discovering novel bioactive molecules and expanding intellectual property. nih.govwiley-vch.de Starting with a core structure like this compound, chemists can generate a wide range of analogs by modifying the central scaffold. This allows for the exploration of new chemical space and the identification of compounds with potentially different or improved biological activities. nih.gov

Strategies for analogue exploration based on this scaffold include:

Ring Variation: The cyclopentane ring can be contracted to a cyclopropane (B1198618) or expanded to a cyclohexane. nih.gov This alters the geometry and conformational flexibility of the molecule, which can lead to changes in activity and selectivity.

Platform-Based Synthesis: The cyclopentane ring can be used as a rigid platform for attaching substituents at stereochemically defined points. nih.gov For example, aminocyclopentane diols have been used as starting points for constructing combinatorial libraries of diverse analogs. nih.gov

Scaffold Hopping and Fusion: The core scaffold can be replaced with a completely different chemical entity that maintains the key binding interactions (scaffold hopping). wiley-vch.de Alternatively, it can be fused into larger, more complex ring systems, such as the tricyclic systems found in some antihistamine research, to create novel structures. nih.gov

Hybridization: The scaffold can be covalently linked to other molecules to create hybrid structures with dual or synergistic activities. nih.gov

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Ligand-Target Interaction Modeling

Prediction of Binding Modes and Active Site Interactions

There are no published molecular docking studies for 1-(Aminooxy)cyclopentane-1-carboxylic acid. Such studies would theoretically involve docking the compound into the active site of a relevant biological target to predict its preferred binding orientation, conformation, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues.

Virtual Screening for Analogues and Novel Scaffolds

No virtual screening campaigns using this compound as a query molecule or as part of a screening library have been reported in the literature. This approach would typically be used to identify structurally similar compounds or novel scaffolds with potentially similar or improved biological activity.

Molecular Dynamics Simulations for Conformational Landscape and Complex Stability

There is no available research on the use of molecular dynamics (MD) simulations to study this compound. MD simulations would provide insights into the flexibility of the cyclopentane (B165970) ring and the aminooxy and carboxylic acid functional groups over time. Furthermore, if a protein-ligand complex were identified, MD simulations could be used to assess the stability of the binding pose predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

No Quantitative Structure-Activity Relationship (QSAR) models involving this compound have been developed. QSAR studies require a dataset of structurally related compounds with measured biological activities, which does not currently exist for analogues of this specific molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

No quantum chemical calculations for this compound are available in the scientific literature. These calculations would be employed to determine its electronic properties, such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and partial atomic charges, which are fundamental for understanding its reactivity.

In Silico Pharmacokinetic and Pharmacodynamic Modeling (Theoretical Studies)

There are no published in silico ADME (Absorption, Distribution, Metabolism, and Excretion) or pharmacodynamic models for this compound. Theoretical predictions of properties like lipophilicity (logP), water solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes have not been reported.

Applications in Chemical Biology and Advanced Research Tool Development

Development of Chemical Probes for Target Identification and Validation

The aminooxy functionality is a cornerstone for the construction of chemical probes designed to identify and validate biological targets. This is primarily achieved through its highly specific and efficient reaction with aldehydes and ketones to form stable oxime ethers, a reaction that can proceed under mild, aqueous conditions compatible with biological systems. nih.gov

1-(Aminooxy)cyclopentane-1-carboxylic acid serves as a scaffold for creating both affinity-based and activity-based probes (ABPs).

Affinity-Based Probes: In this context, the carboxylic acid or a derivative can be linked to a known binding ligand for a protein of interest. The aminooxy group then acts as an attachment point for a reporter tag (like biotin (B1667282) or a fluorescent dye) via oxime ligation with an aldehyde-modified tag. This allows for the detection, isolation, and identification of the target protein and its binding partners.

Activity-Based Probes (ABPs): ABPs are small molecules that bind to the active site of an enzyme or a class of enzymes in an activity-dependent manner. monash.edu A probe based on the this compound scaffold could be designed by attaching a reactive group ("warhead") that covalently modifies an active site residue. The aminooxy group would then be used to append a reporter tag, enabling the visualization or enrichment of catalytically active enzymes within complex biological samples. monash.edufigshare.com This strategy allows for the dynamic monitoring of enzyme activity, which is crucial in drug discovery and diagnostics. nih.gov

The creation of fluorescent and radiolabeled derivatives is a straightforward application of the aminooxy group, yielding powerful tools for research.

Fluorescent Derivatives: By reacting this compound with an aldehyde- or ketone-containing fluorophore, highly stable fluorescent probes can be generated. These probes are instrumental in cellular imaging and tracking. For instance, an aminooxy-functionalized fluorescent probe has been successfully used to label lipoplex formulations for monitoring nucleic acid delivery, demonstrating the feasibility of this approach in complex biological environments. nih.gov

Radiolabeled Derivatives: The cyclopentane (B165970) core is suitable for modification with radioisotopes for imaging techniques like Positron Emission Tomography (PET). A closely related compound, (R,S)-anti-1-amino-2-[18F]fluorocyclopentyl-1-carboxylic acid, has been successfully radiolabeled and evaluated for brain tumor imaging. nih.gov This highlights the potential of using the this compound scaffold to develop novel PET tracers, where the aminooxy group could serve as a handle to conjugate the radiolabeled moiety or another targeting ligand.

Bioorthogonal Ligation and Bioconjugation Strategies for Complex Biomolecule Synthesis

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The reaction between an aminooxy group and an aldehyde or ketone to form an oxime bond is a prime example of such a ligation strategy. wikipedia.orgnih.gov This reaction is highly chemoselective and forms a stable covalent bond, making this compound an excellent tool for synthesizing complex biomolecules. figshare.com

The synthesis of glycoconjugates is a key application of aminooxy-containing building blocks. Glycosylation is a critical post-translational modification that influences protein structure and function. researchgate.net

Chemoselective Glycosylation: Amino acids featuring an aminooxy side chain can be incorporated into peptides using solid-phase peptide synthesis. researchgate.net The resulting peptides can then be chemoselectively reacted with sugars, whose reducing end exists in equilibrium with an aldehyde form. This reaction forms a stable oxime linkage, yielding a neoglycopeptide. researchgate.net

Structural Control: Using a building block like this compound ensures that the attached sugar adopts a cyclic conformation at a defined distance from the peptide backbone, which is crucial for studying carbohydrate-protein interactions. researchgate.net

The versatility of oxime ligation extends to the modification of nucleic acids and the diversification of peptides.

Nucleic Acid Conjugation: Aminooxy-functionalized molecules can be conjugated to nucleic acids or their delivery vehicles. A strategy has been developed for attaching aminooxy ligands directly to pre-formed complexes of lipids and nucleic acids, facilitating the targeted delivery of genetic material. nih.gov

Peptide Conjugation: Beyond glycosylation, the aminooxy handle allows for the attachment of various functional molecules to peptides, including small-molecule drugs, imaging agents, or other peptides. The synthesis of peptide nucleic acid (PNA) oligomers has been demonstrated using a related 1-aminocylopentane-1-carboxylic acid scaffold, indicating the utility of this constrained ring system in creating modified biopolymers. researchgate.netnih.gov

The following table summarizes the key bioconjugation applications facilitated by the aminooxy group present in the title compound.

| Application Area | Conjugation Partner (Example) | Resulting Biomolecule | Key Advantage |

| Glycobiology | Reducing Sugars (e.g., Glucose) | Neoglycopeptides, Glycoconjugates | Chemoselective and stable linkage to carbohydrates. researchgate.net |

| Nucleic Acid Delivery | Aldehyde-modified Lipids/Polymers | Labeled Nucleic Acid Complexes | Targeted delivery and imaging of DNA/RNA. nih.gov |

| Peptide Modification | Aldehyde-tagged Fluorophores | Fluorescently Labeled Peptides | Site-specific labeling for imaging and tracking. nih.gov |

| Probe Synthesis | Biotin-aldehyde | Biotinylated Probes | Affinity purification and target identification. |

Utility in High-Throughput Screening (HTS) and Library Design

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds. mdpi.com The design of compound libraries for HTS benefits significantly from scaffolds that offer both structural diversity and synthetic tractability.

This compound is an attractive scaffold for combinatorial library design due to several key features:

Rigid Core: The cyclopentane ring provides a conformationally constrained scaffold. Incorporating such rigid structures into libraries can lead to compounds with higher binding affinity and selectivity compared to more flexible linear molecules. nih.gov

Versatile Handle: The aminooxy group serves as a versatile point for diversification. A library of diverse aldehydes and ketones can be readily reacted with the aminooxy-scaffold to generate a large collection of derivatives in a high-throughput manner.

Fragment-Based Design: This compound is well-suited for fragment-based drug discovery (FBDD). As a member of a carboxylic acid fragment library, it can be screened to identify initial "hits" that bind to a target protein. enamine.netenamine.net The aminooxy group then provides a ready vector for growing the fragment into a more potent lead compound. The automation of synthesis and screening on a miniaturized scale further accelerates this discovery process. rsc.org

By combining a structurally defined core with a highly reliable chemical handle for diversification, this compound represents a valuable building block for generating novel chemical libraries aimed at discovering new biologically active molecules. nih.gov

Integration into Systems Biology and Pathway Deconvolution Studies

While direct, published research detailing the integration of this compound into systems biology and pathway deconvolution studies is limited, the compound's unique chemical structure suggests potential applications as a valuable research tool. Its utility can be inferred from the established roles of its core components: the aminooxy group and the cyclopentane carboxylic acid scaffold. These moieties are found in various molecules used to probe and understand complex biological networks.

The aminooxy functional group is a powerful tool in chemical biology due to its high nucleophilicity and ability to chemoselectively react with carbonyl compounds like aldehydes and ketones to form stable oxime linkages. iris-biotech.deacs.org This reactivity allows for the specific targeting and conjugation of molecules within a complex biological system. Reagents containing an aminooxy group are frequently used as building blocks, linkers, and for labeling or immobilization strategies. interchim.fr

Furthermore, cyclopentanecarboxylic acid derivatives have been widely explored for their diverse biological activities, which often stem from their ability to interact with and modulate the function of biological targets such as enzymes and receptors. ontosight.aiontosight.ai The rigid, cyclic structure of the cyclopentane ring can serve as a scaffold for designing specific inhibitors or probes. nih.gov For instance, the metabolism of the related compound 1-aminocyclopentane-1-carboxylic acid has been a subject of study in both normal and cancerous tissues, highlighting the biological relevance of this molecular framework. nih.gov

In the context of systems biology, a key goal is to understand the function and regulation of metabolic pathways on a global scale. Pathway deconvolution, the process of identifying the specific enzymes and fluxes within these networks, often relies on chemical probes and inhibitors to perturb the system in a controlled manner. This compound could potentially be employed in several ways to achieve this.

One hypothetical application is in activity-based metabolomic profiling. The aminooxy group could be used to "capture" metabolites that contain aldehyde or ketone groups. By introducing the compound into a biological system (e.g., cell culture or tissue lysate), it could form oxime conjugates with specific metabolites. These conjugates could then be enriched and identified using mass spectrometry, providing a snapshot of the concentrations of carbonyl-containing molecules under different conditions. This approach would help in deconvoluting pathways where such metabolites are key intermediates.

Another potential role is in the development of targeted enzyme inhibitors. The cyclopentane carboxylic acid portion of the molecule could be designed to fit into the active site of a specific enzyme. The aminooxy group could either enhance binding or serve as a reactive "warhead" to form a covalent bond with the enzyme, leading to irreversible inhibition. Such specific inhibitors are invaluable for dissecting metabolic fluxes, as they can block a single step in a pathway, allowing researchers to observe the resulting changes in upstream and downstream metabolite concentrations. nih.govnih.gov

To illustrate how data from such hypothetical studies would be presented, the following tables showcase the types of datasets that could be generated.

Table 1: Illustrative Metabolite Profiling Data

This table represents hypothetical data from a metabolomics experiment where this compound is used as a chemical probe to capture carbonyl-containing metabolites in control versus treated cells. The relative abundance of the resulting oxime-conjugated metabolites is measured.

| Metabolite-Probe Conjugate | Pathway | Fold Change (Treated vs. Control) | p-value |

| Pyruvic acid-Oxime | Glycolysis | 2.1 | 0.045 |

| Acetoacetate-Oxime | Ketogenesis | 3.5 | 0.012 |

| Pyridoxal phosphate-Oxime | Vitamin B6 Metabolism | -1.8 | 0.038 |

| α-Ketoglutarate-Oxime | Citric Acid Cycle | 1.5 | 0.091 |

Table 2: Illustrative Enzyme Inhibition Assay Data

This table shows potential results from an in vitro enzyme inhibition assay, testing the efficacy of this compound against a panel of enzymes involved in a specific metabolic pathway. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Enzyme Target | Metabolic Pathway | IC₅₀ (µM) | Inhibition Type |

| Alanine Transaminase (ALT) | Amino Acid Metabolism | 15.2 | Competitive |

| Aspartate Transaminase (AST) | Amino Acid Metabolism | 8.7 | Competitive |

| Pyruvate Dehydrogenase | Citric Acid Cycle Entry | > 100 | No significant inhibition |

| Isocitrate Dehydrogenase | Citric Acid Cycle | > 100 | No significant inhibition |

By integrating data from these types of experiments into computational models, researchers can build a more complete picture of cellular metabolism. The use of precisely designed chemical tools like this compound would enable the targeted interrogation of metabolic networks, facilitating the deconvolution of complex pathways and contributing to a deeper systems-level understanding of biology.

Future Perspectives and Emerging Research Directions

Innovations in Aminooxy Acid Synthetic Methodologies

The synthesis of aminooxy acids, particularly those with cyclic scaffolds, is evolving to meet the demands for greater efficiency, diversity, and scalability. Traditional methods are being supplemented by innovative strategies that offer milder reaction conditions and broader functional group tolerance. A significant development is the application of "aminooxy click chemistry" (AOCC), which leverages the enhanced nucleophilicity of the aminooxy group for efficient conjugation. nih.gov This strategy allows for the facile synthesis of nucleoside building blocks that can be functionalized with various biologically relevant ligands. nih.gov

Modern synthetic routes focus on creating versatile precursors that can be easily incorporated into larger molecules like peptides or peptoids. nih.gov Methodologies have been developed for synthesizing Boc-protected aminooxy and N-alkylaminooxy amines from readily available amino alcohols, which can then be conjugated to target molecules. nih.govresearchgate.net These approaches are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. For cyclic aminooxy acids, research is directed towards stereoselective syntheses to control the spatial orientation of the reactive aminooxy group, which is critical for its interaction with biological targets.

| Synthetic Strategy | Key Features | Precursors | Overall Yield | Ref. |

| N-Alkylaminooxy Amino Acid Synthesis | Allows for variable distances between the sugar and peptide backbone in neoglycopeptides. | Readily available amino acids | 22-56% | researchgate.net |

| Boc-Protected Aminooxy Amine Synthesis | Common strategy applicable to various amino alcohols; enables chemoselective ligation. | Cbz-protected amino alcohols | 60-95% | nih.gov |

| Aminooxy Click Chemistry (AOCC) | Utilizes the high nucleophilicity of the aminooxy group for bis-homo and bis-hetero conjugation. | Nucleoside monomers | Not specified | nih.gov |

| Visible Light-Mediated Photoredox Catalysis | Decarboxylative conjugate addition; tolerates a wide range of functional groups. | Carboxylic acids (including cyclic variants) and Michael acceptors | 53-97% | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Modalities

The rigid cyclopentane (B165970) core of 1-(Aminooxy)cyclopentane-1-carboxylic acid makes it an attractive scaffold for designing inhibitors that target specific enzyme active sites or protein-protein interfaces. While its direct biological targets are still under broad investigation, derivatives of related aminocyclopentane carboxylic acids have shown potential in several therapeutic areas. For instance, they serve as building blocks for pharmaceuticals targeting neurological disorders and have been investigated for neuroprotective effects. chemimpex.com The antiproliferative activity of spirocyclic cyclodipeptides containing 1-aminocyclopentanecarboxylic acid has also been reported. nih.gov

Future exploration will likely focus on repurposing this scaffold against new biological targets identified through phenotypic screening and chemical proteomics. elsevierpure.com The aminooxy group itself can be a key pharmacophoric feature or a linker for prodrug strategies. For example, aminooxyacetic acid (AOAA) prodrugs have been designed to inhibit cystathionine β-synthase, a target in colon cancer, by enhancing cellular uptake. nih.gov The development of computational models to predict interactions between chemical compounds and gene targets will be crucial in identifying novel therapeutic opportunities for derivatives of this compound. nih.gov

| Potential Therapeutic Area | Explored Biological Target/Activity | Rationale for this compound | Ref. |

| Oncology | Cystathionine β-Synthase Inhibition, Antiproliferative Activity | The aminooxy group can act as an inhibitor, while the cyclopentane scaffold provides a rigid core for targeted binding. | nih.govnih.gov |

| Neurological Disorders | Neuroprotection, Modulation of Neuroexcitatory Amino Acid Receptors | Aminocyclopentane derivatives are known building blocks for drugs targeting neurological conditions. | chemimpex.comgoogle.com |

| Inflammatory Diseases | Inhibition of Cytokine Secretion (e.g., TNF-α, IL-6) | Cyclohexene carboxylic acid derivatives have shown anti-inflammatory properties, suggesting a similar potential for cyclopentane analogs. | nih.govmdpi.com |

| Infectious Diseases | Siderophore-Drug Conjugates ("Trojan Horse" Strategy) | The aminooxy moiety can act as a donor for chelation, potentially mimicking siderophores to deliver antibiotics. | iris-biotech.de |

Advancements in Multivalent and Multifunctional Conjugates

The chemoselective reactivity of the aminooxy group with aldehydes and ketones to form stable oxime bonds is a cornerstone of modern bioconjugation. iris-biotech.degoogle.com This allows for the precise assembly of complex, multifunctional molecules where this compound can serve as a rigid linking element. In this context, multivalency—presenting multiple copies of a ligand—can dramatically enhance binding affinity and biological activity.

This strategy is particularly relevant in the development of next-generation antibody-drug conjugates (ADCs), where aminooxy-functionalized payloads can be attached to aldehyde groups generated on the antibody's glycan terminus. nih.gov The cyclopentane ring can provide optimal spatial positioning of the payload. Another key application is the synthesis of neo-glycopeptides, where sugars are attached to peptides via an aminooxy side chain. iris-biotech.de This is invaluable for studying the role of glycosylation in protein function and for developing carbohydrate-based vaccines and therapeutics. iris-biotech.demdpi.com

| Conjugate Type | Role of Aminooxy Group | Advantage of Cyclopentane Scaffold | Key Application | Ref. |

| Antibody-Drug Conjugates (ADCs) | Forms a stable oxime bond with an aldehyde-tagged antibody. | Provides a rigid spacer between the antibody and the cytotoxic payload. | Targeted Cancer Therapy | nih.govrsc.org |

| Neo-glycopeptides | Links a reducing carbohydrate to a peptide backbone. | Imposes conformational constraints, influencing the presentation of the glycan. | Probing Protein Glycosylation, Vaccine Development | iris-biotech.de |

| Bivalent Ligands | Connects two biologically active moieties for simultaneous targeting. | Controls the distance and orientation between the two ligands. | Enhancing Receptor Binding Affinity | nih.gov |

| Surface Immobilization | Attaches glycans or other biomolecules to functionalized surfaces (e.g., gold nanoparticles). | Ensures a defined orientation of the immobilized ligand for binding studies. | Biosensors, Glycan Recognition Studies | mdpi.com |

Synergistic Approaches with Biophysical and Imaging Techniques

The stable and specific nature of the oxime linkage formed by aminooxy compounds makes them ideal for integration with sensitive biophysical and imaging techniques. By conjugating this compound to fluorescent dyes, quenchers, or affinity tags, researchers can create powerful tools to probe biological systems.

For example, attaching this compound to biomolecules allows for their immobilization on sensor surfaces for techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to study real-time binding kinetics. The cyclopentane scaffold ensures a well-defined distance and orientation from the surface, reducing non-specific interactions. In cellular imaging, a fluorescently-labeled derivative could be used to track the localization and trafficking of a target protein it is conjugated to. The rigidity of the cyclopentane ring can minimize the conformational flexibility of the linker, potentially leading to sharper signals in techniques like Förster Resonance Energy Transfer (FRET).

| Technique | Application with Aminooxy Compounds | Role of this compound |

| Surface Plasmon Resonance (SPR) | Immobilizing ligands onto sensor chips to measure binding kinetics with analytes. | Provides a stable, covalent attachment with controlled orientation. |

| Fluorescence Microscopy | Labeling proteins or other biomolecules with fluorescent dyes for cellular imaging. | Acts as a rigid linker connecting the probe to the target molecule. |

| Förster Resonance Energy Transfer (FRET) | Creating donor-acceptor pairs with a defined distance to study conformational changes. | The constrained ring structure helps to maintain a fixed distance between fluorophores. |

| Nuclear Magnetic Resonance (NMR) | Introducing spin labels or paramagnetic tags at specific sites in proteins. | Serves as a specific and stable anchor point for the NMR probe. |

| Affinity Chromatography | Covalently attaching ligands to a solid support for purifying binding partners. | Ensures stable ligand immobilization, preventing leaching from the column. |

Computational Design of Next-Generation Cyclopentane Aminooxy Compounds

Computational chemistry and molecular modeling are becoming indispensable for accelerating the design of novel therapeutic agents. For derivatives of this compound, computational methods can provide profound insights into their structure, reactivity, and biological interactions, guiding the synthesis of optimized compounds. researchgate.net

Density Functional Theory (DFT) methods can be used to investigate the conformational preferences of the cyclopentane ring and its influence on the reactivity of the aminooxy group. nih.gov Molecular docking and dynamics simulations can predict how these compounds bind to specific protein targets, helping to elucidate their mechanism of action and to perform virtual screening of compound libraries. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can correlate the structural features of a series of derivatives with their biological activity, leading to predictive models that can identify new candidates with enhanced potency or selectivity. mdpi.comresearchgate.net These computational approaches will be crucial for designing next-generation compounds with tailored pharmacokinetic and pharmacodynamic profiles. researchgate.net

| Computational Method | Application in Designing Cyclopentane Aminooxy Compounds | Predicted Outcome | Ref. |

| Molecular Docking | Predicting the binding mode and affinity of derivatives within a protein's active site. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts); ranking of potential inhibitors. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-protein complex over time. | Assessment of binding stability and conformational changes in the target protein. | researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure and predicting conformational preferences and reactivity. | Understanding the influence of substituents on the cyclopentane ring and aminooxy group. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity. | Predicting the activity of unsynthesized compounds; guiding lead optimization. | mdpi.comresearchgate.net |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Designing novel scaffolds that mimic the binding properties of a known active compound. | aku.edu |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(Aminooxy)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Cyclopentane-based amino acids are typically synthesized via multi-step routes. For example, cyclopentene derivatives can be oxidized to aldehydes and further functionalized, though yields may vary due to volatility (e.g., co-evaporation in solvents) . Protection strategies, such as Boc (tert-butoxycarbonyl) groups, are critical for stabilizing intermediates, as seen in N-Boc-aminocyclopentanecarboxylic acid synthesis . Quantification via NMR using internal standards (e.g., 1,4-dioxane) ensures accurate yield determination . Optimization involves controlled temperature, inert atmospheres, and chromatographic purification.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Based on safety data for analogous cyclopropane/cyclopentane amino acids:

- Handling : Use in ventilated areas with PPE (gloves, goggles) to avoid skin/eye contact and inhalation of dust .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Stability studies under varying temperatures (e.g., 25°C vs. -20°C) should be conducted to assess shelf life .

- Spills : Absorb with inert materials (silica, sand) and avoid environmental release .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (210–254 nm) resolves impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- NMR : , , and 2D NMR (COSY, HSQC) verify stereochemistry and functional groups .

Advanced Research Questions

Q. How does incorporating this compound into peptide backbones influence conformational stability and bioactivity?

- Methodological Answer : Cyclopentane rings impose rigid conformations, altering peptide secondary structures. Computational tools (molecular dynamics, quantum mechanics) predict backbone angles and pseudorotation . Experimentally, circular dichroism (CD) and X-ray crystallography validate α/γ-helix or β-sheet propensity. For bioactivity, in vitro assays (e.g., receptor binding) compare modified peptides to native sequences, as demonstrated in vasopressin analogue studies .

Q. What enzymatic or oxidative pathways interact with this compound, and how can they be modeled?

- Methodological Answer : Enzymatic pathways for similar compounds (e.g., ACC oxidase in ethylene biosynthesis) provide a framework . In vitro models using iron-dependent oxidases or non-heme Fe(II) enzymes can test oxidation kinetics. Spectrophotometric assays (O consumption, ethylene detection) quantify catalytic activity. Computational docking (e.g., AutoDock) identifies active-site interactions .

Q. How do stereochemical variations (e.g., cis vs. trans isomers) affect the compound’s physicochemical and biological properties?

- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers . Thermodynamic studies (e.g., DSC) assess isomer stability. Biological impact is evaluated via structure-activity relationship (SAR) studies: for example, (1R,3S)-cyclopentane derivatives show distinct receptor affinity compared to (1S,3R) isomers in hormone analogues .

Q. What computational approaches are best suited to resolve contradictions in conformational data from experimental studies?

- Methodological Answer : Discrepancies between NMR and X-ray data can arise from solvent effects or crystal packing. Hybrid methods integrate:

- QM/MM Simulations : Refine electronic environments .

- Metadynamics : Explore free-energy landscapes for ring puckering .

- Machine Learning : Train models on existing cyclopentane amino acid datasets to predict understudied conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.